3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea
Description
The compound 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea is a urea derivative with a complex tertiary amine and aromatic substituent structure. Its molecular architecture includes dual dimethylamino groups and a 3-methylphenyl moiety, which likely influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-15-7-6-8-17(13-15)22-20(25)21-14-19(24(4)5)16-9-11-18(12-10-16)23(2)3/h6-13,19H,14H2,1-5H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHOOUFGHMYWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenyl isocyanate with 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted urea derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of dimethylamino groups suggests that these derivatives may have activity as enzyme inhibitors or receptor modulators, which could be useful in treating various diseases.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their functional distinctions based on available evidence:
Key Observations:
Structural Complexity vs. Functionality: The target compound lacks conjugated imaging moieties (e.g., DTPA in ), limiting its direct use in radiolabeling. However, its urea backbone may enhance hydrogen-bonding interactions compared to phenol-based analogs ( ).
Metabolic Stability : Compounds like 1-cycloheptyl...urea ( ) highlight the metabolic challenges of bulky substituents, suggesting that the target compound’s 3-methylphenyl group may offer improved stability over cycloheptyl analogs.
Biological Activity
3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H24N4O
- Molecular Weight : 320.41 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of cancer cell lines, where it demonstrates significant cytotoxic effects. The following sections detail specific findings regarding its activity against various cancer types.
Anticancer Activity
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Cell Viability and Cytotoxicity
- Studies have shown that the compound exhibits potent cytotoxicity against several cancer cell lines, including pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231). For instance, at concentrations of 1 and 2 µM, it significantly inhibited colony growth in MDA-MB-231 cells and reduced cell viability in Panc-1 spheroids by approximately 45% compared to controls .
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Mechanism of Action
- The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Disruption of cell cycle progression.
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways that are crucial for tumor growth and survival.
- The mechanism by which this compound exerts its effects appears to involve multiple pathways:
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Structure-Activity Relationship (SAR)
- Modifications to the dimethylamino groups and the phenyl ring have been shown to influence the biological activity significantly. For example, the introduction of electron-withdrawing groups enhances anticancer potency . The presence of multiple dimethylamino groups appears to increase solubility and bioavailability, contributing to its effectiveness.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
| Study | Cancer Type | Concentration | Effect |
|---|---|---|---|
| Study A | MDA-MB-231 | 1 µM | Complete inhibition of colony growth |
| Study B | Panc-1 | 2 µM | Reduced cell viability by 45% |
| Study C | MDA-MB-231 spheroids | 2 µM | Significant reduction in spheroid size |
These studies illustrate the potential for this compound as a lead candidate for further development into anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
